rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis
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Overview
Description
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of N-phenylcyclopropane-1-carboxamide with a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the fluoromethyl group efficiently and sustainably . These systems offer advantages such as better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The cyclopropane ring’s strain can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide, cis
- rac-(1R,2S)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide, cis
Uniqueness
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- analogs. These properties can influence the compound’s reactivity, stability, and biological activity .
Properties
CAS No. |
2375249-01-5 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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